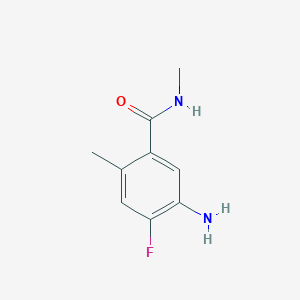
3-Bromo-2-cyano-6-methylphenylacetic acid
Overview
Description
3-Bromo-2-cyano-6-methylphenylacetic acid (BCMPA) is a compound belonging to the acetic acid family of molecules. It is a synthetic chemical compound that has been studied for its potential applications in scientific research. BCMPA has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Mechanism of Action
3-Bromo-2-cyano-6-methylphenylacetic acid has been found to act as an inhibitor of both COX-1 and COX-2 enzymes. It does this by binding to the active site of the enzyme, preventing the binding of the substrate and thus preventing the enzyme from catalyzing the reaction. This inhibition of the enzyme activity results in a decrease in the production of prostaglandins, which in turn leads to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, leading to a decrease in inflammation, pain, and fever. Additionally, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-1 (COX-1), which is involved in the regulation of blood pressure and platelet aggregation.
Advantages and Limitations for Lab Experiments
3-Bromo-2-cyano-6-methylphenylacetic acid has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This makes it a useful tool for studying the role of this enzyme in inflammation, pain, and fever. Additionally, this compound is relatively inexpensive and easy to synthesize, making it a cost-effective and efficient tool for lab experiments. However, this compound has some limitations. It is a relatively unstable compound and can easily degrade over time. Additionally, it has a low solubility in water, making it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for 3-Bromo-2-cyano-6-methylphenylacetic acid research. One potential direction is to further explore its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This could include studying its effects on inflammation, pain, and fever in greater detail. Additionally, further research could be conducted to explore the potential of this compound as an inhibitor of other enzymes, such as cyclooxygenase-1 (COX-1). Additionally, further research could be conducted to explore the potential of this compound as a tool for studying the role of prostaglandins in various biological processes. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent for various conditions.
Scientific Research Applications
3-Bromo-2-cyano-6-methylphenylacetic acid has a number of potential applications in scientific research. It has been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme plays an important role in the production of prostaglandins, which are involved in inflammation, pain, and fever. This compound has also been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-1 (COX-1). This enzyme is involved in the production of prostaglandins that are involved in the regulation of blood pressure and platelet aggregation.
properties
IUPAC Name |
2-(3-bromo-2-cyano-6-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-2-3-9(11)8(5-12)7(6)4-10(13)14/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGAMJCMYGFSBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine](/img/structure/B1415468.png)
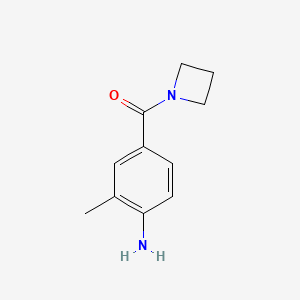
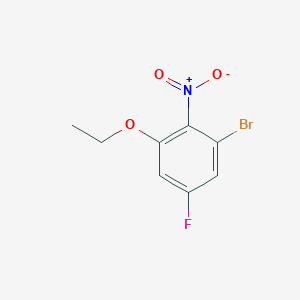

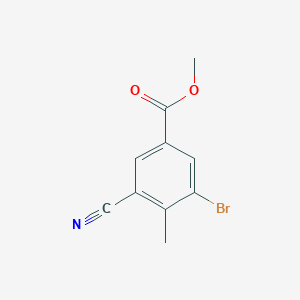
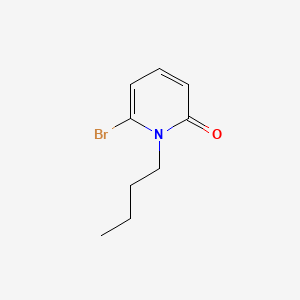
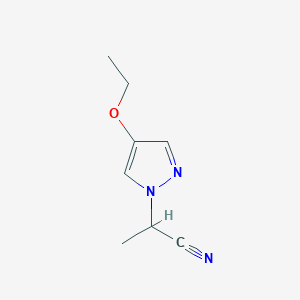



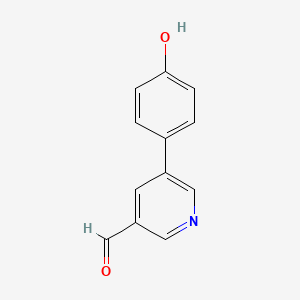
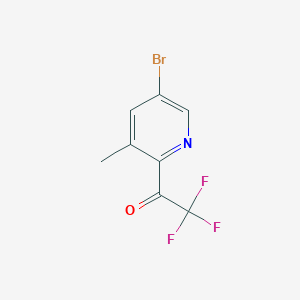
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1415487.png)
